molecular formula C18H18Cl2N2O3S B2766498 5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 2361796-03-2

5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No. B2766498
M. Wt: 413.31
InChI Key: XIBBJHAMWNEKIN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indolines . Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF provided target compounds . The 1H NMR spectrum of these compounds revealed the presence of a singlet signal of indole NH, a singlet signal of CH2 N-group, and two triplets of NHC H2 C H2 group .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the FT-IR spectrum of a similar compound showed signals corresponding to Ar-H str, Ar-C str, NH-str, NH-bend, C=O-str, and Cl . The 1H-NMR spectrum also provided information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound had a yield of 89%, a melting point of 211–213°C, and a molecular formula of C17H14N3O2Cl . The ESI-MS spectrum showed a m/z value of 327 (57) for the molecular ion .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives due to their various biological activities . The development of novel series of indole derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity is one of the future directions in this field .

properties

IUPAC Name

5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-11-13(14-4-3-5-15(20)18(14)22-11)8-9-21-26(23,24)17-10-12(19)6-7-16(17)25-2/h3-7,10,21-22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBBJHAMWNEKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide

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